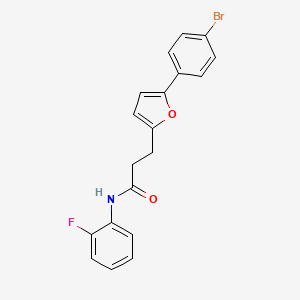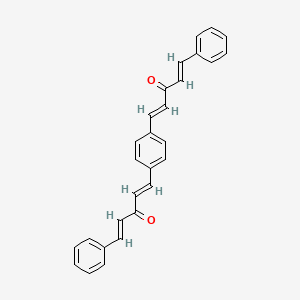![molecular formula C20H14Cl2N2 B11944457 1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine CAS No. 15272-18-1](/img/structure/B11944457.png)
1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine is a Schiff base compound derived from the condensation of 2-chlorobenzaldehyde and 1,4-benzenediamine. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine typically involves the condensation reaction between 2-chlorobenzaldehyde and 1,4-benzenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-chlorobenzaldehyde in ethanol.
- Add 1,4-benzenediamine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N~1~,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N1,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound may also interfere with cellular processes by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~4~-bis[(E)-(2-hydroxyphenyl)methylidene]-1,4-benzenediamine
- N~1~,N~4~-bis[(E)-(4-fluorophenyl)methylidene]-1,4-benzenediamine
- N~1~,N~4~-bis[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4-benzenediamine
Uniqueness
N~1~,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine is unique due to the presence of chlorophenyl groups, which impart distinct chemical and biological properties. The chlorine atoms can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
15272-18-1 |
|---|---|
Formule moléculaire |
C20H14Cl2N2 |
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H14Cl2N2/c21-19-7-3-1-5-15(19)13-23-17-9-11-18(12-10-17)24-14-16-6-2-4-8-20(16)22/h1-14H |
Clé InChI |
NUJUHUQSYKOLAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)



acetonitrile](/img/structure/B11944425.png)
![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)

![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)


